Cas no 1493-01-2 (fluorodiiodomethane)

Fluorodiiodomethane (CHFI₂) is a halogenated methane derivative characterized by the presence of both fluorine and iodine atoms. This compound is of interest in organic synthesis and materials science due to its unique reactivity profile, particularly in radical reactions and as a fluorinating or iodinating agent. The fluorine atom enhances stability and influences electron density, while the iodine atoms provide sites for further functionalization. Fluorodiiodomethane is utilized in specialized applications, such as the synthesis of fluorinated compounds or as an intermediate in pharmaceutical and agrochemical research. Its handling requires caution due to potential toxicity and reactivity under certain conditions.
fluorodiiodomethane structure
fluorodiiodomethane structure
商品名:fluorodiiodomethane
CAS番号:1493-01-2
MF:CHFI2
メガワット:285.82504
MDL:MFCD22054638
CID:1324521
PubChem ID:11822226

fluorodiiodomethane 化学的及び物理的性質

名前と識別子

    • fluoro(diiodo)methane
    • methane, fluorodiiodo-
    • LogP
    • DIIODO FLURO METHANE
    • Fluorodiiodomethane
    • Diiodofluoromethane
    • PS-17857
    • Dijod-fluor-methan
    • SCHEMBL407872
    • MFCD22054638
    • EN300-82987
    • DTXSID70473843
    • AT33342
    • 1493-01-2
    • A934966
    • Methane, fluorodiiodo- (6CI,8CI,9CI)
    • fluorodiiodomethane
    • MDL: MFCD22054638
    • インチ: InChI=1S/CHFI2/c2-1(3)4/h1H
    • InChIKey: RIHYOLCRHKZJPJ-UHFFFAOYSA-N
    • ほほえんだ: C(F)(I)I

計算された属性

  • せいみつぶんしりょう: 285.81423
  • どういたいしつりょう: 285.81517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 4
  • 回転可能化学結合数: 0
  • 複雑さ: 13.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 3.229
  • ゆうかいてん: -35--31 ºC
  • ふってん: 134 ºC
  • フラッシュポイント: 43 ºC
  • PSA: 0

fluorodiiodomethane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1232047-250MG
fluoro(diiodo)methane
1493-01-2 97%
250mg
$320 2024-07-21
eNovation Chemicals LLC
Y1232047-10G
fluoro(diiodo)methane
1493-01-2 97%
10g
$3225 2024-07-21
eNovation Chemicals LLC
Y1232047-500MG
fluoro(diiodo)methane
1493-01-2 97%
500mg
$450 2024-07-21
Enamine
EN300-82987-5g
fluorodiiodomethane
1493-01-2 95%
5g
$5719.0 2023-09-02
Enamine
EN300-82987-10g
fluorodiiodomethane
1493-01-2 95%
10g
$8480.0 2023-09-02
eNovation Chemicals LLC
Y1232047-5g
fluoro(diiodo)methane
1493-01-2 97%
5g
$1935 2025-02-22
eNovation Chemicals LLC
Y1232047-100mg
fluoro(diiodo)methane
1493-01-2 97%
100mg
$200 2024-07-21
Enamine
EN300-82987-1.0g
fluorodiiodomethane
1493-01-2 95%
1.0g
$2186.0 2023-02-11
eNovation Chemicals LLC
Y1232047-1G
fluoro(diiodo)methane
1493-01-2 97%
1g
$645 2024-07-21
Enamine
EN300-82987-10.0g
fluorodiiodomethane
1493-01-2 95%
10.0g
$7213.0 2023-02-11

fluorodiiodomethane 関連文献

fluorodiiodomethaneに関する追加情報

Recent Advances in the Application of Fluorodiiodomethane (CAS: 1493-01-2) in Chemical Biology and Pharmaceutical Research

Fluorodiiodomethane (CAS: 1493-01-2) is a halogenated methane derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of both fluorine and iodine atoms, exhibits remarkable reactivity, making it a valuable building block for the synthesis of complex molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents and imaging probes.

One of the key areas of interest is the use of fluorodiiodomethane in the synthesis of fluorinated compounds, which are increasingly important in drug discovery. Fluorination is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. Researchers have demonstrated that fluorodiiodomethane can serve as a versatile reagent for introducing fluorine atoms into organic molecules under mild conditions, thereby facilitating the development of new drug candidates.

In addition to its role in medicinal chemistry, fluorodiiodomethane has also been investigated for its potential applications in chemical biology. For instance, recent studies have utilized this compound as a precursor for the synthesis of fluorinated analogs of biologically active molecules. These analogs can be used as probes to study biological processes, such as enzyme mechanisms and protein-ligand interactions, with high precision. The ability to incorporate fluorine atoms into biomolecules without significantly altering their structure or function makes fluorodiiodomethane a valuable tool in this field.

Another promising application of fluorodiiodomethane is in the development of imaging agents for positron emission tomography (PET). The incorporation of fluorine-18, a radioactive isotope of fluorine, into organic molecules is a critical step in the production of PET tracers. Researchers have explored the use of fluorodiiodomethane as a precursor for the synthesis of fluorine-18 labeled compounds, which could potentially improve the efficiency and scalability of PET tracer production. Preliminary results suggest that this approach may offer advantages over traditional methods, such as higher yields and shorter reaction times.

Despite its potential, the use of fluorodiiodomethane in pharmaceutical and chemical biology research is not without challenges. The compound's reactivity, while advantageous, can also lead to side reactions and the formation of unwanted byproducts. Recent studies have focused on optimizing reaction conditions to minimize these issues, including the use of catalysts and controlled reaction environments. Additionally, the stability and handling of fluorodiiodomethane require careful consideration, as it can decompose under certain conditions.

In conclusion, fluorodiiodomethane (CAS: 1493-01-2) represents a promising reagent in chemical biology and pharmaceutical research, with applications ranging from drug discovery to imaging probe development. Ongoing research aims to further elucidate its reactivity and expand its utility in these fields. As new methodologies and applications continue to emerge, fluorodiiodomethane is poised to play an increasingly important role in advancing scientific and medical innovation.

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